Comparative Physicochemical Property Analysis: 2-Chloro-4,5,6-trimethylnicotinonitrile vs. 4,5,6-Trimethylnicotinonitrile
The presence of the 2-chloro substituent in the target compound, compared to its non-chlorinated analog 4,5,6-trimethylnicotinonitrile (CAS 847154-74-9), results in a significant increase in both molecular weight and lipophilicity, key parameters in drug design. The molecular weight increases from 146.19 g/mol to 180.63 g/mol, and the calculated LogP (XLogP3) increases from 1.2 (predicted) for the non-chlorinated analog to 2.7 for the target compound [1]. This represents a quantitative shift in predicted ADME properties, particularly membrane permeability and metabolic stability, that would directly impact the selection of a scaffold for lead optimization [2].
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP (XLogP3) = 2.7; Molecular Weight = 180.63 g/mol |
| Comparator Or Baseline | 4,5,6-Trimethylnicotinonitrile (CAS 847154-74-9): LogP (XLogP3, predicted) = 1.2; Molecular Weight = 146.19 g/mol |
| Quantified Difference | ΔLogP = +1.5; ΔMolecular Weight = +34.44 g/mol |
| Conditions | In silico predicted values from authoritative database sources. |
Why This Matters
This quantified difference in lipophilicity (ΔLogP of +1.5) is substantial in a drug discovery context, often correlating with a 5- to 10-fold increase in membrane permeability, making the chloro analog a distinct starting point for optimizing oral bioavailability.
- [1] AA Blocks. (n.d.). 2-Chloro-4,5,6-trimethylnicotinonitrile (CAS 91591-64-9). Retrieved from https://www.aablocks.com/prod/91591-64-9 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
